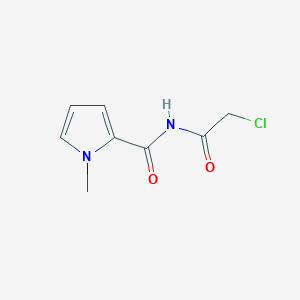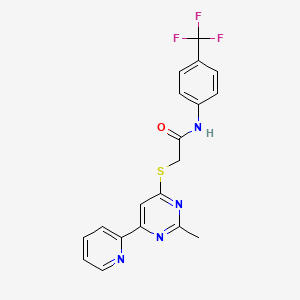
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4OS and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structures of Related Compounds: Studies on similar pyrimidine and pyridine-based compounds have revealed insights into their crystal structures and molecular conformations. For instance, Subasri et al. (2016) investigated the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016).
Medicinal Chemistry and Pharmacology
- Histamine H4 Receptor Ligands: Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the potential for treating inflammation and pain (Altenbach et al., 2008).
- Antimicrobial and Antituberculosis Activity: Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity (Soni & Patel, 2017).
Chemistry and Synthesis
- Synthesis of Pyrimidine Derivatives: Brown and Waring (1977) described a method to synthesize various 2-(pyrimidin-2'-yl)acetic acids and esters, relevant to the chemical manipulation of pyrimidine compounds (Brown & Waring, 1977).
Optical and Electronic Properties
- Nonlinear Optical Properties: Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Anticancer Activity
- Thieno[3,2-d]pyrimidine Derivatives: Hafez and El-Gazzar (2017) synthesized and evaluated novel thieno[3,2-d]pyrimidine derivatives for their potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antianaphylactic Activity
- Thieno[2,3-d]pyrimidines with Antianaphylactic Activity: Wagner et al. (1993) synthesized 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines and investigated their antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
Anticonvulsant Agents
- Anticonvulsant Activity of Pyrimidine Derivatives: Severina et al. (2020) studied the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents (Severina et al., 2020).
Histone Deacetylase Inhibitors
- HDAC Inhibitor for Anticancer Therapy: Zhou et al. (2008) developed a histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Agents
- Antimicrobial and Antitubercular Activities: Hossan et al. (2012) synthesized pyrimidinones and oxazinones derivatives as antimicrobial agents, showing significant activity (Hossan et al., 2012).
Anti-5-Lipoxygenase Agents
- Anticancer and Anti-5-lipoxygenase Activity: Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antioxidant and Antimicrobial Activities
- Pyrimidine-Azetidinone Analogues: Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, studying their antioxidant, antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-4-2-3-9-23-15)10-18(25-12)28-11-17(27)26-14-7-5-13(6-8-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYGIRTXDYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

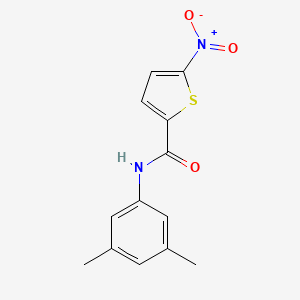
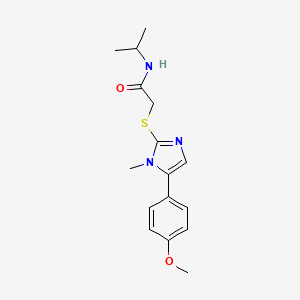
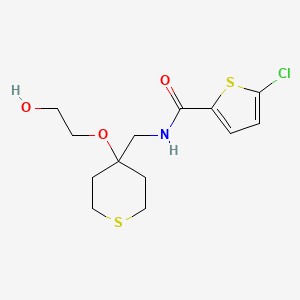
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
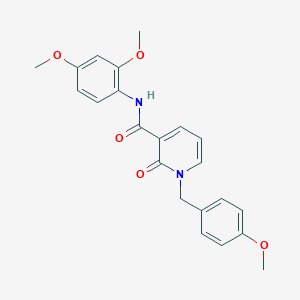
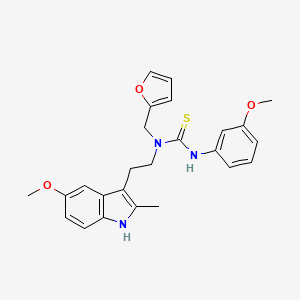
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
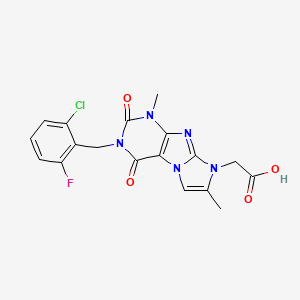
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)
